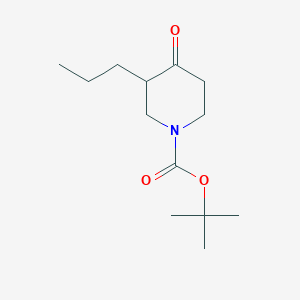
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1196151-56-0 . It has a molecular weight of 241.33 . The IUPAC name for this compound is tert-butyl 4-oxo-3-propyl-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is1S/C13H23NO3/c1-5-6-10-9-14 (8-7-11 (10)15)12 (16)17-13 (2,3)4/h10H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Application in Polymer Science
- Summary of the Application: Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is used in the preparation of polyimide (PI) films. These films are considered promising candidates for the next generation of dielectrics due to their excellent thermal, mechanical, and dielectric properties .
- Methods of Application or Experimental Procedures: The compound is used in a low-temperature polymerization strategy to construct a series of novel tert-butyl PI films. This involves employing tetracarboxylic dianhydride (pyromellitic anhydride, 3,3′,4,4′-biphenyl tetracarboxylic anhydride, 4,4′-diphenyl ether dianhydride, and 3,3′,4,4′-benzophenone tetracarboxylic anhydride) and 4,4′-diamino-3,5-ditert butyl biphenyl ether as monomers .
- Results or Outcomes: The introduction of tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant. The optimized PI-4 exhibits an excellent comprehensive performance with a high (5) wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .
Application in Dipeptide Synthesis
- Summary of the Application: Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is used in the synthesis of dipeptides. Dipeptides are a type of peptide that consists of two amino acids. The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application or Experimental Procedures: The compound is used as the starting material in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis. The dipeptides were obtained in satisfactory yields in a short time .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFIUBSEBGYGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725221 | |
| Record name | tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate | |
CAS RN |
277298-22-3 | |
| Record name | tert-Butyl 4-oxo-3-propylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



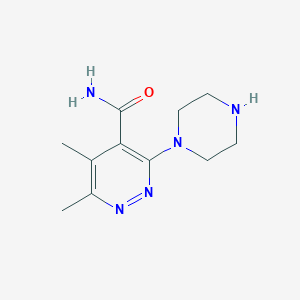
![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
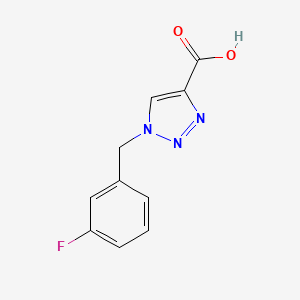
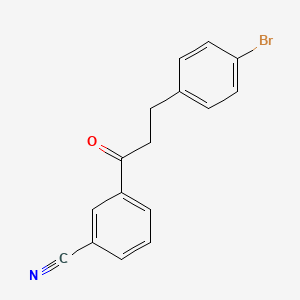

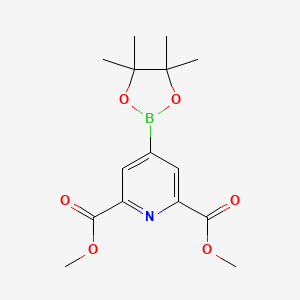

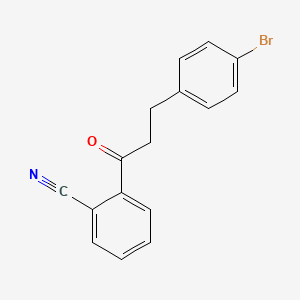
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B1441305.png)
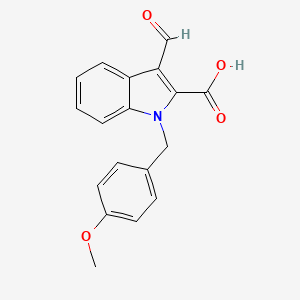
![{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1441307.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)
![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)